molecular formula C14H19NO3 B5603388 N-cyclopentyl-3,4-dimethoxybenzamide CAS No. 346692-84-0

N-cyclopentyl-3,4-dimethoxybenzamide

Cat. No.: B5603388
CAS No.: 346692-84-0
M. Wt: 249.30 g/mol
InChI Key: QHUQBROHXJRWGI-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.13649347 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Opioid Analysis

Research into synthetic opioids, such as those similar to or derivatives of "N-cyclopentyl-3,4-dimethoxybenzamide," often focuses on their pharmacological profiles, including analgesic properties and binding affinities. For instance, studies on U-47700, a synthetic opioid, have revealed its potent analgesic properties and morphine-like behavioral features in mice, along with selectivity for the μ-opioid receptor over the κ-opioid receptor. These findings highlight the potential for synthetic opioids to be developed with specific receptor targets in mind, offering pain management solutions with possibly reduced side effects compared to traditional opioids (S. Elliott, S. Brandt, Christopher Smith, 2016).

Antioxidant Activity

The antioxidant properties of compounds structurally related to "this compound" can be explored for therapeutic applications. For example, phenol derivatives synthesized from dimethoxyphenyl compounds have shown powerful antioxidant profiles, indicating potential for use in oxidative stress-related conditions (Tekin Artunç, A. Menzek, Parham Taslimi, I. Gulcin, C. Kazaz, E. Şahin, 2020).

DNA Repair Mechanisms

Investigating the role of compounds in DNA repair processes is crucial for understanding their potential therapeutic applications in cancer and other diseases involving DNA damage. For instance, the inhibition of poly(ADP-ribose) polymerase (PARP) by specific inhibitors can significantly affect the DNA repair mechanisms, potentially offering a strategy for targeting cancer cells (M. James, A. Lehmann, 1982).

Anti-tumor Metallodrugs

The development of metal N-heterocyclic carbene complexes has gained attention for their potential as anti-tumor agents. These complexes, involving various transition metals, have shown remarkable anti-tumor properties, with research focusing on their mechanisms of action and structure-activity relationships (Wukun Liu, R. Gust, 2016).

Properties

IUPAC Name

N-cyclopentyl-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-12-8-7-10(9-13(12)18-2)14(16)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUQBROHXJRWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349965
Record name N-cyclopentyl-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346692-84-0
Record name N-cyclopentyl-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.